1,3-dichloro-2-({[2-(methylsulfanyl)phenyl]methyl}sulfanyl)benzene
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Overview
Description
1,3-dichloro-2-({[2-(methylsulfanyl)phenyl]methyl}sulfanyl)benzene is an organic compound with the molecular formula C14H12Cl2S2. It is a derivative of benzene, characterized by the presence of two chlorine atoms and a sulfanyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dichloro-2-({[2-(methylsulfanyl)phenyl]methyl}sulfanyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-dichlorobenzene and 2-(methylsulfanyl)benzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Catalysts: Catalysts like palladium or copper may be used to enhance the reaction rate and yield.
Solvents: Common solvents used in the reaction include dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-dichloro-2-({[2-(methylsulfanyl)phenyl]methyl}sulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alkoxides, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, palladium or copper catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Amines, alkoxides.
Scientific Research Applications
1,3-dichloro-2-({[2-(methylsulfanyl)phenyl]methyl}sulfanyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,3-dichloro-2-({[2-(methylsulfanyl)phenyl]methyl}sulfanyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfanyl groups can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their activity. Additionally, the chlorine atoms can participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dichloro-2-[(methylsulfonyl)methyl]benzene
- 1,3-dichloro-2-methylbenzene
- 1,3-dichloro-2-(methylthio)benzene
Uniqueness
1,3-dichloro-2-({[2-(methylsulfanyl)phenyl]methyl}sulfanyl)benzene is unique due to the presence of both chlorine and sulfanyl groups, which confer distinct reactivity and biological properties
Properties
IUPAC Name |
1,3-dichloro-2-[(2-methylsulfanylphenyl)methylsulfanyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2S2/c1-17-13-8-3-2-5-10(13)9-18-14-11(15)6-4-7-12(14)16/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMZNSLSOCRTJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CSC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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